6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole
CAS No.:
Cat. No.: VC13586099
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2 |
|---|---|
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 6-(2,5-dimethylpyrrol-1-yl)-1H-indole |
| Standard InChI | InChI=1S/C14H14N2/c1-10-3-4-11(2)16(10)13-6-5-12-7-8-15-14(12)9-13/h3-9,15H,1-2H3 |
| Standard InChI Key | ZICYXHGTWSBXCC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=CC3=C(C=C2)C=CN3)C |
| Canonical SMILES | CC1=CC=C(N1C2=CC3=C(C=C2)C=CN3)C |
Introduction
Structural and Functional Overview
Molecular Architecture
The compound features an indole core (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) substituted at the 6-position with a 2,5-dimethylpyrrole group. This substitution pattern introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula is C₁₄H₁₃N₃, with a molecular weight of 223.28 g/mol. The planar indole system allows for π-π stacking, while the methyl groups on the pyrrole ring enhance hydrophobicity and modulate solubility .
Electronic Properties
The electron-donating methyl groups on the pyrrole ring increase the electron density of the aromatic system, potentially enhancing its ability to participate in charge-transfer interactions. This electronic profile is critical for applications in organic electronics or as a ligand in coordination chemistry .
Synthesis and Preparation Methods
Nucleophilic Substitution Approaches
A validated route for analogous indole-pyrrole derivatives involves NaH-mediated alkylation in dimethylformamide (DMF). For example, the synthesis of 1-(pyrimidin-2-yl)-1H-indoles proceeds via deprotonation of indole using sodium hydride (NaH), followed by reaction with 2-chloropyrimidine at 130°C for 24 hours . Adapting this method, 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole could be synthesized by substituting 2-chloropyrimidine with a suitably functionalized pyrrole derivative (e.g., 1-chloro-2,5-dimethylpyrrole).
Key Optimization Parameters:
-
Temperature: Elevated temperatures (130–150°C) improve reaction kinetics but require careful monitoring to avoid decomposition .
-
Solvent: Polar aprotic solvents like DMF facilitate deprotonation and stabilize intermediates .
-
Stoichiometry: A 1:1.2 molar ratio of indole to pyrrole halide ensures complete conversion .
Physicochemical Properties
Spectral Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The indole NH proton typically resonates at δ 10.5–11.0 ppm. Pyrrole protons appear as a multiplet at δ 6.2–6.4 ppm, while methyl groups on the pyrrole ring show singlets at δ 2.2–2.3 ppm .
-
¹³C NMR: The nitrile carbon (if present) appears at δ 115–120 ppm, though this specific compound lacks a nitrile group. Aromatic carbons in the indole and pyrrole rings resonate between δ 110–140 ppm .
Infrared Spectroscopy (IR):
-
N-H stretches for indole are observed at 3400–3500 cm⁻¹.
Solubility and Stability
The compound’s solubility in aqueous buffers is expected to be low due to its hydrophobic pyrrole and indole moieties. In DMSO or DMF, solubility is higher (>10 mg/mL), making these solvents ideal for biological assays . Stability under ambient conditions is moderate, with degradation observed upon prolonged exposure to light or moisture.
Comparative Analysis with Related Indole Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume